Absence of Deposed Bioactivity as a Differentiating Procurement Attribute
Unlike many in-class analogs that carry annotated kinase or GPCR activity, N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has zero bioactivity records in ChEMBL 20 and the ZINC database explicitly states 'no known activity for this compound' [1]. By contrast, the N-cyclopropyl analog is reported to inhibit GSK-3β (competitive), and the N-(thiazol-2-yl) analog has been implicated in TRIM24 bromodomain inhibition (IC50 = 0.98 μM) . The target compound's clean pharmacological annotation makes it suitable as a matched negative control in screening campaigns where the 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide core is the scaffold of interest.
| Evidence Dimension | Number of annotated bioactivity targets in public databases |
|---|---|
| Target Compound Data | 0 targets with reported activity (ChEMBL 20 / ZINC) |
| Comparator Or Baseline | N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: ≥1 target (GSK-3β); 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone: TRIM24 bromodomain IC50 = 0.98 μM |
| Quantified Difference | Target compound has zero vs. 1–2+ reported targets for comparators |
| Conditions | Public bioactivity database annotation (ChEMBL 20, 2025 release) |
Why This Matters
For assay-development scientists, a scaffold-matched compound with no confounding bioactivity is essential as a negative control; the target compound uniquely provides this blank-slate profile within the phenylsulfonyl-indole-acetamide series.
- [1] ZINC Database. (2025). Substance ZINC000001930467 — No known activity; Activities based on ChEMBL 20. Shoichet Laboratory, UCSF. Retrieved from https://zinc.docking.org/substances/ZINC000001930467/. View Source
